molecular formula C11H8F2OS B7872238 (3,4-Difluorophenyl)(thiophen-3-yl)methanol

(3,4-Difluorophenyl)(thiophen-3-yl)methanol

Cat. No.: B7872238
M. Wt: 226.24 g/mol
InChI Key: VIZIVFUQJJPSNB-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(thiophen-3-yl)methanol is an organic compound with the molecular formula C11H8F2OS It features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(thiophen-3-yl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(thiophen-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,4-Difluorophenyl)(thiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(thiophen-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on the application. For example, in medicinal chemistry, the compound may interact with specific proteins to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(thiophen-2-yl)methanol
  • (3,4-Difluorophenyl)(furan-3-yl)methanol
  • (3,4-Difluorophenyl)(pyridin-3-yl)methanol

Uniqueness

(3,4-Difluorophenyl)(thiophen-3-yl)methanol is unique due to the presence of both fluorine atoms on the phenyl ring and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZIVFUQJJPSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CSC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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